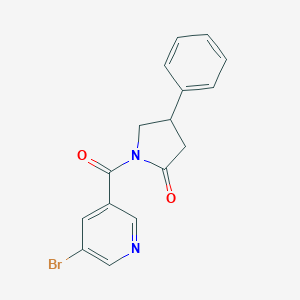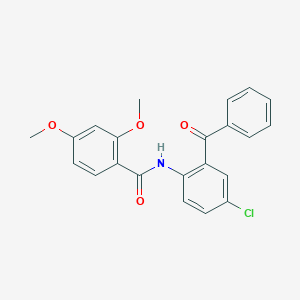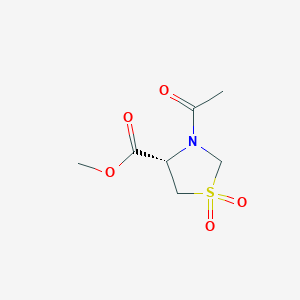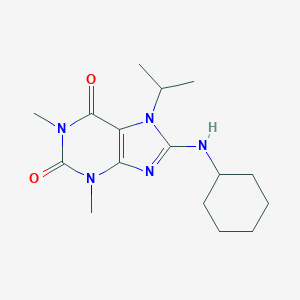![molecular formula C22H24N2O4S B258950 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B258950.png)
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide involves multiple steps, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with aniline to form an intermediate, which is then reacted with furylmethylamine and benzoyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and sulfonyl anilines Compared to these compounds, 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(furan-2-ylmethyl)benzamide may exhibit unique properties due to the presence of both the furyl and sulfonyl groups
Properties
Molecular Formula |
C22H24N2O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H24N2O4S/c1-16-6-11-20(13-17(16)2)24(29(3,26)27)15-18-7-9-19(10-8-18)22(25)23-14-21-5-4-12-28-21/h4-13H,14-15H2,1-3H3,(H,23,25) |
InChI Key |
HLNYGHIQAQKCHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)S(=O)(=O)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B258879.png)


![{[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B258884.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B258885.png)
![2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B258886.png)
![N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide](/img/structure/B258887.png)
![7-[(4-FLUOROPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B258888.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)

